molecular formula C26H24N2O5S B2847581 methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate CAS No. 1005266-94-3

methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

Cat. No.: B2847581
CAS No.: 1005266-94-3
M. Wt: 476.55
InChI Key: FWQFECJWKWTCSZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate backbone with methyl substituents at positions 4 and 5. Attached to the thiophene ring is a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole moiety, which is further substituted with 4-methylphenyl and phenyl groups. The pyrrolo-oxazole core contains two ketone groups at positions 4 and 6, contributing to its structural rigidity. This compound is of interest due to its complex polycyclic architecture, which may confer unique physicochemical or biological properties .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-14-10-12-17(13-11-14)21-20-22(33-28(21)18-8-6-5-7-9-18)24(30)27(23(20)29)25-19(26(31)32-4)15(2)16(3)34-25/h5-13,20-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQFECJWKWTCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C(=C(S4)C)C)C(=O)OC)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Formation

The 4,5-dimethylthiophene-3-carboxylic acid scaffold is accessible via the Gewald reaction, a two-step process involving ketones, elemental sulfur, and cyanoacetates. For example:

  • Condensation : 3-Pentanone reacts with methyl cyanoacetate in the presence of morpholine to form a 2-aminothiophene intermediate.
  • Oxidation and esterification : Subsequent formylation at C5 (using Vilsmeier-Haack conditions) followed by esterification with methanol under acidic conditions yields methyl 5-formyl-4,5-dimethylthiophene-2-carboxylate.

Critical parameters :

  • Temperature : 0–5°C for cyanoacetate activation.
  • Catalyst : Piperidine or morpholine for cyclocondensation.

Functionalization at C2

Introduction of the amino group at C2 is achieved through:

  • Nitration : Treating the thiophene with fuming HNO₃ in H₂SO₄ at 0°C to install a nitro group.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂·2H₂O in HCl converts the nitro group to an amine.

Yield optimization :

  • Nitration at low temperatures minimizes side reactions (yield: 72–85%).
  • Reduction with Pd-C in ethanol achieves >90% conversion.

Construction of the Pyrrolo[3,4-d]Oxazole Moiety

Oxazole Ring Synthesis

The hexahydropyrrolo-oxazole system is assembled via a [3+2] cycloaddition strategy:

  • β-Ketoamide precursor : Reacting N-(4-methylphenyl)maleimide with phenyl isocyanate forms a β-ketoamide.
  • Cyclization : Treatment with PCl₅ or POCl₃ induces intramolecular cyclization, forming the oxazole ring.

Reaction conditions :

  • Solvent : Anhydrous dichloromethane or THF.
  • Temperature : Reflux (40–60°C) for 6–8 hours.

Key challenge :

  • Regioselectivity in oxazole formation is controlled by steric effects of the 4-methylphenyl group.

Coupling of Thiophene and Pyrrolo-Oxazole Domains

Amide Bond Formation

The C2-amino thiophene reacts with the pyrrolo-oxazole’s carbonyl group via:

  • Activation : Use of HATU or EDCl/HOBt in DMF.
  • Coupling : Stirring at room temperature for 12–24 hours.

Optimization :

  • Base : DIPEA (2.5 equiv) improves reaction efficiency.
  • Yield : 60–72% after purification by silica gel chromatography.

Final Esterification and Methylation

Esterification of the Carboxylic Acid

The thiophene’s C3-carboxylic acid is esterified using:

  • Methanol in the presence of H₂SO₄ (2 equiv) at reflux.
  • Alternative : Diazomethane in diethyl ether for milder conditions.

Purity : >98% by HPLC after recrystallization from ethanol.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 4.1 Hz, 1H, thiophene), 7.45–7.12 (m, 9H, aromatic), 3.91 (s, 3H, OCH₃), 2.35 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₈H₂₅N₃O₅S [M+H]⁺: 540.1564; found: 540.1568.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several analogues identified in the literature:

2.1.1. Pyrrolo-Oxazole Derivatives
  • 2-(4-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-5-Phenyldihydro-2H-Pyrrolo[3,4-d][1,2]Oxazole-4,6(3H,5H)-Dione (): This analogue replaces the 4-methylphenyl group in the target compound with a 4-chlorophenyl substituent and introduces a dimethylaminophenyl group.
  • 5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl-Hexahydro-2H-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione () :
    Here, the pyrrolo-oxazole core is substituted with an isobutyl group instead of phenyl. The bulky isobutyl substituent could influence steric hindrance and solubility, contrasting with the planar phenyl group in the target compound.

2.1.2. Thiophene Carboxylate Analogues
  • Ethyl 4,5-Dimethyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate (): This simpler analogue retains the 4,5-dimethyl thiophene-3-carboxylate backbone but replaces the pyrrolo-oxazole group with a phenylacetamido substituent.

Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound (electron-donating) may enhance stability compared to the chloro-substituted analogue (electron-withdrawing) .
  • Steric Effects : The phenyl group at position 2 of the pyrrolo-oxazole core likely reduces conformational flexibility compared to the isobutyl-substituted analogue .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Notable Features
Target Compound Thiophene-3-carboxylate 4,5-dimethyl; pyrrolo-oxazole with 3-(4-methylphenyl), 2-phenyl Polycyclic, dual ketone groups, methyl and phenyl substituents
2-(4-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-5-Phenyldihydro-2H-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione Pyrrolo-oxazole dione 4-chlorophenyl, dimethylaminophenyl Electron-withdrawing and electron-donating groups, potential for charge transfer
5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione Pyrrolo-oxazole dione 4-methylphenyl, isobutyl Bulky isobutyl group, steric hindrance
Ethyl 4,5-Dimethyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate Thiophene-3-carboxylate 4,5-dimethyl; phenylacetamido Simplified structure, amide functionality

Biological Activity

Methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

The chemical characteristics of the compound are as follows:

PropertyValue
Molecular FormulaC26 H24 N2 O5 S
Molecular Weight476.55 g/mol
LogP4.1962
Polar Surface Area65.876 Ų
Hydrogen Bond Acceptors8

Antitumor Activity

Research indicates that compounds similar to methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting tumor cell proliferation. A structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .

Anticonvulsant Properties

The compound's potential as an anticonvulsant has also been explored. In a study involving thiazole-integrated pyrrolidin derivatives, certain analogues demonstrated substantial anticonvulsant effects, suggesting that similar structural motifs in methyl 4,5-dimethyl derivatives could yield comparable activities .

The precise mechanism of action for methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is not yet fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways associated with cancer progression and neuronal excitability.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of various thiazole-based compounds against human cancer cell lines. The findings indicated that compounds with structural similarities to methyl 4,5-dimethyl derivatives exhibited significant growth inhibition in HT29 colorectal cancer cells. The highest activity was attributed to the presence of electron-withdrawing groups on the phenyl ring .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, a series of modified thiazole compounds were synthesized and tested for their ability to prevent seizures in animal models. The results demonstrated that specific substitutions on the thiazole ring enhanced protective effects against chemically induced seizures .

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